2-Bromo-N-(3-fluorobenzyl)-4-methylaniline
Overview
Description
2-Bromo-N-(3-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the second position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 4-methylaniline followed by the introduction of the 3-fluorobenzyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The subsequent N-alkylation with 3-fluorobenzyl chloride is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and N-alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-N-(3-fluorobenzyl)-4-methylaniline has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in electron transfer processes or form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3-chlorobenzyl)-4-methylaniline: Similar structure with a chlorine atom instead of a fluorine atom.
2-Bromo-N-(3-methylbenzyl)-4-methylaniline: Similar structure with a methyl group instead of a fluorine atom.
2-Bromo-N-(3-nitrobenzyl)-4-methylaniline: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
2-Bromo-N-(3-fluorobenzyl)-4-methylaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
2-bromo-N-[(3-fluorophenyl)methyl]-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHZSGZEBGLYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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